molecular formula C4H9F2NS B13523535 (R)-1-((Difluoromethyl)thio)propan-2-amine

(R)-1-((Difluoromethyl)thio)propan-2-amine

Cat. No.: B13523535
M. Wt: 141.19 g/mol
InChI Key: VWVZSGWNKVDIOU-GSVOUGTGSA-N
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Description

®-1-((Difluoromethyl)thio)propan-2-amine is a chiral amine compound characterized by the presence of a difluoromethylthio group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((Difluoromethyl)thio)propan-2-amine typically involves the introduction of the difluoromethylthio group to a suitable precursor. One common method is the nucleophilic substitution reaction where a difluoromethylthio reagent reacts with a chiral amine precursor under controlled conditions. The reaction may require specific catalysts or solvents to achieve high yield and selectivity.

Industrial Production Methods

Industrial production of ®-1-((Difluoromethyl)thio)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-((Difluoromethyl)thio)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the difluoromethylthio group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-((Difluoromethyl)thio)propan-2-amine involves its interaction with specific molecular targets. The difluoromethylthio group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((Trifluoromethyl)thio)propan-2-amine: Similar structure with a trifluoromethylthio group.

    ®-1-((Methylthio)propan-2-amine: Contains a methylthio group instead of difluoromethylthio.

Uniqueness

®-1-((Difluoromethyl)thio)propan-2-amine is unique due to the presence of the difluoromethylthio group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C4H9F2NS

Molecular Weight

141.19 g/mol

IUPAC Name

(2R)-1-(difluoromethylsulfanyl)propan-2-amine

InChI

InChI=1S/C4H9F2NS/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3/t3-/m1/s1

InChI Key

VWVZSGWNKVDIOU-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CSC(F)F)N

Canonical SMILES

CC(CSC(F)F)N

Origin of Product

United States

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